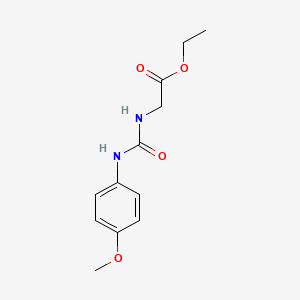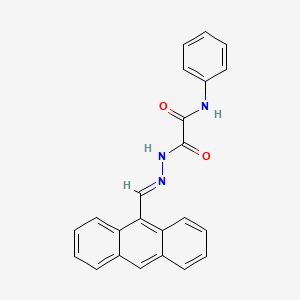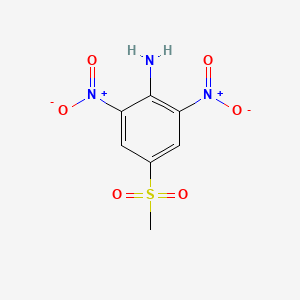
4-Methylsulfonyl-2,6-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylsulfonyl)-2,6-dinitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a methylsulfonyl group and two nitro groups attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfonyl)-2,6-dinitroaniline typically involves the nitration of 4-(methylsulfonyl)aniline. The process begins with the sulfonation of aniline to introduce the methylsulfonyl group, followed by nitration to add the nitro groups. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at low temperatures to control the rate of nitration and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of 4-(methylsulfonyl)-2,6-dinitroaniline follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylsulfonyl)-2,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Methylsulfonyl)-2,6-dinitroaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(methylsulfonyl)-2,6-dinitroaniline involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The methylsulfonyl group can also participate in reactions that modify the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylsulfonyl)aniline: Lacks the nitro groups but shares the methylsulfonyl group.
2,6-Dinitroaniline: Lacks the methylsulfonyl group but has the nitro groups.
4-(Methylsulfonyl)phenylhydrazine: Contains a hydrazine group instead of an aniline group.
Uniqueness
4-(Methylsulfonyl)-2,6-dinitroaniline is unique due to the combination of the methylsulfonyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
42760-39-4 |
|---|---|
Fórmula molecular |
C7H7N3O6S |
Peso molecular |
261.21 g/mol |
Nombre IUPAC |
4-methylsulfonyl-2,6-dinitroaniline |
InChI |
InChI=1S/C7H7N3O6S/c1-17(15,16)4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,8H2,1H3 |
Clave InChI |
GZNCKEGJECDSPF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


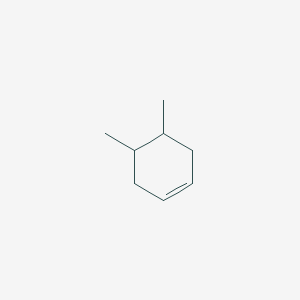
![4-[(4-Fluoroanilino)methyl]phenol](/img/structure/B11951204.png)

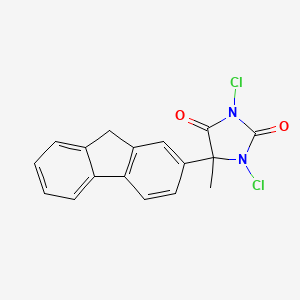
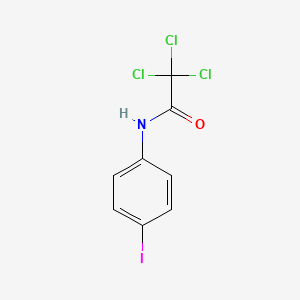
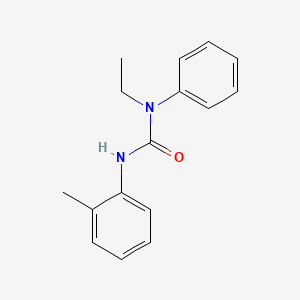
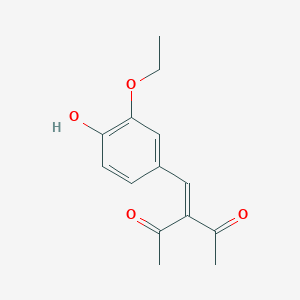
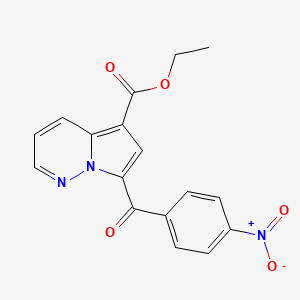


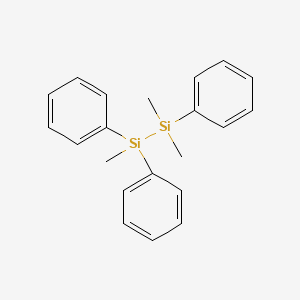
![5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine](/img/structure/B11951258.png)
